molecular formula C19H26N4O3 B10917322 3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10917322
M. Wt: 358.4 g/mol
InChI Key: MZTPUDTWMWKCCL-UHFFFAOYSA-N
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Description

3-({4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a pyrazole and piperazine moiety. This compound is of interest due to its potential pharmacological activities and its unique structural features, which make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-pyrazole intermediate.

    Formation of the Bicyclic Structure: The intermediate is then subjected to a Diels-Alder reaction with a suitable diene to form the bicyclic structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the piperazine ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its unique bicyclic structure and the presence of multiple reactive sites.

Biology

In biological research, this compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine

The compound is being investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety can interact with enzyme active sites, while the piperazine ring can bind to receptor sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)piperazine
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives

Uniqueness

The uniqueness of 3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a bicyclic structure with a pyrazole and piperazine moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H26N4O3/c1-12-15(10-21(2)20-12)11-22-5-7-23(8-6-22)18(24)16-13-3-4-14(9-13)17(16)19(25)26/h3-4,10,13-14,16-17H,5-9,11H2,1-2H3,(H,25,26)

InChI Key

MZTPUDTWMWKCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4)C

Origin of Product

United States

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